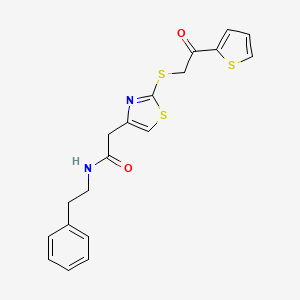

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide

Description

2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide is a sulfur-containing heterocyclic compound featuring a thiazole core substituted with a thioether-linked 2-oxoethyl group bearing a thiophen-2-yl moiety. The N-phenethylacetamide side chain introduces aromatic and aliphatic flexibility, which may influence its physicochemical and biological properties. Key characterization methods include ^1H/^13C-NMR, IR spectroscopy, and mass spectrometry, as seen in structurally related molecules .

Properties

IUPAC Name |

2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S3/c22-16(17-7-4-10-24-17)13-26-19-21-15(12-25-19)11-18(23)20-9-8-14-5-2-1-3-6-14/h1-7,10,12H,8-9,11,13H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVWZGNUZGUUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria. Quorum sensing is a well-known term for describing bacterial cell–cell communication.

Mode of Action

The compound interacts with its target by inhibiting the quorum sensing pathways. This inhibition prevents bacteria from coordinating host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis.

Biochemical Pathways

The compound affects the quorum sensing pathways, which bacteria use to respond to external factors such as nutrient availability and defense mechanisms. The inhibition of these pathways disrupts bacterial communication, thereby reducing their ability to coordinate harmful behaviors.

Biological Activity

Overview

2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide is a compound with diverse biological activities, particularly in antibacterial and potential anticancer applications. Its molecular formula is , and it has a molecular weight of 402.6 g/mol. This compound has gained attention for its ability to inhibit the growth of various pathogens and its potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised individuals. The minimal inhibitory concentration (MIC) for this bacterium has been reported to be effective, indicating strong antibacterial potential .

Table 1: Antibacterial Activity of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide

| Bacteria | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 50 |

| Escherichia coli | 100 |

| Staphylococcus aureus | 75 |

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of cellular processes essential for bacterial survival. This activity is attributed to the thiazole and thiophene moieties present in the compound, which are known to enhance biological activity through various biochemical pathways .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting that 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide may possess anticancer activity. Preliminary studies indicate that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the specific pathways involved.

Case Study: In Vitro Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MDA-MB-231 (breast cancer), NUGC-3 (gastric cancer), and SK-Hep-1 (liver cancer). The results showed varying degrees of inhibition in cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 12.5 |

| NUGC-3 | 15.0 |

| SK-Hep-1 | 20.0 |

These findings suggest that the compound may act as a potential lead for further development in cancer therapeutics .

Pharmacological Profile

The pharmacological profile of 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide includes its solubility and stability characteristics, which are crucial for its therapeutic application. The compound is soluble in DMSO, making it suitable for various laboratory applications. Its stability under physiological conditions also supports its potential use in drug formulation .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and thiophene rings often exhibit significant anticancer activities. Specifically, 2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)-N-phenethylacetamide has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Molecular Docking Studies : Indicate that the compound can effectively bind to active sites of enzymes involved in cancer progression, potentially inhibiting their activity via hydrogen bonding and π-stacking interactions.

- In Vitro Studies : Demonstrated that related compounds have low minimum inhibitory concentration (MIC) values against certain cancer cell lines, indicating strong anticancer potential.

- Mechanism of Action : While specific mechanisms for this compound are still under investigation, similar compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit cell cycle progression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : In vitro studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli.

- Biofilm Inhibition : Exhibits significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation.

- Synergistic Effects : When combined with other antibiotics, the compound shows enhanced efficacy, suggesting potential for use in combination therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis pathways, and physicochemical properties derived from the evidence.

Structural Analogues and Substituent Effects

- Thiophene vs. Phenyl/Chlorophenyl Groups : The target compound’s thiophen-2-yl group introduces electron-rich aromaticity compared to chlorophenyl () or sulfamoylphenyl () substituents. Thiophene’s sulfur atom may enhance π-π stacking interactions or alter metabolic stability .

- Acetamide Side Chain : The phenethyl group in the target compound provides greater hydrophobicity and conformational flexibility compared to simpler phenyl () or tolyl groups ().

Spectral and Physicochemical Properties

- IR Spectroscopy: The absence of νC=O bands in thiazolidinones () contrasts with strong νC=O (1663–1682 cm⁻¹) in hydrazinecarbothioamides (). The target compound’s thioether linkage may show νC-S near 1247–1255 cm⁻¹, as seen in triazole-thiones .

- Melting Points: Quinazolinone derivatives () exhibit higher melting points (up to 315.5°C) due to hydrogen bonding from sulfamoyl groups, whereas thiophene-containing compounds (e.g., ) likely have lower melting points owing to reduced crystallinity.

Q & A

Q. What are the key synthetic strategies for constructing the thiazole core in this compound?

The thiazole ring is typically synthesized via cyclization reactions. For example, 2-amino-4-substituted thiazoles can react with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide derivatives . Alternative methods involve refluxing 2-chloroacetamide intermediates with sodium azide (NaN₃) in toluene/water mixtures, monitored by TLC (hexane:ethyl acetate = 9:1), followed by purification via recrystallization or ethyl acetate extraction .

Q. How can reaction progress and purity be monitored during synthesis?

Thin-layer chromatography (TLC) using solvent systems like hexane:ethyl acetate (9:1) is standard for tracking reaction completion . Post-synthesis, purification methods include recrystallization (ethanol or pet-ether) or column chromatography. Structural validation requires melting point analysis, IR (to confirm amide C=O stretches), and NMR spectroscopy .

Q. What solvents and catalysts are optimal for thiazole functionalization?

Glacial acetic acid is effective for reflux-based cyclization reactions (e.g., combining thiourea derivatives with maleimides) . For nucleophilic substitutions (e.g., introducing azide groups), toluene/water mixtures with NaN₃ are preferred . Anhydrous AlCl₃ catalyzes thiazole-acetonitrile condensations .

Advanced Research Questions

Q. How do substituents on the thiophene or phenyl rings influence bioactivity?

Substituents like electron-withdrawing groups (e.g., nitro) or halogens (e.g., bromine) on aromatic rings enhance antimicrobial or anticancer activity by modifying electron density and binding affinity. For instance, 4-nitrophenyl derivatives show stronger hydrogen bonding with target proteins . Structure-activity relationship (SAR) studies recommend systematic substitution (e.g., 4-fluoro, 4-bromo) to optimize interactions with hydrophobic enzyme pockets .

Q. What analytical methods resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or IR spectra often arise from conformational flexibility or impurities. High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (e.g., COSY, HSQC) clarifies ambiguous proton-carbon correlations. For example, overlapping signals in thiazole-protons can be resolved via NOESY experiments .

Q. How can reaction yields be improved for multi-step syntheses?

Optimize stoichiometry (e.g., 1:1 molar ratio of thiourea to maleimide) and reaction time (2–7 hours) to minimize side products . For moisture-sensitive steps, use anhydrous solvents (e.g., dry acetone) and inert atmospheres. Intermediate purification via flash chromatography enhances final product purity .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) can model interactions between the compound’s thiazole-thiophene scaffold and enzyme active sites. For example, π-π stacking with aromatic residues and hydrogen bonding with catalytic serine residues are critical for protease inhibition . MD simulations further validate stability of ligand-receptor complexes .

Methodological Guidance

Designing a bioactivity screening protocol for this compound

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .

- Enzyme inhibition : Fluorescence-based assays (e.g., for kinases) with positive controls (e.g., staurosporine) .

Addressing low solubility in pharmacological assays

- Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity).

- Formulate as nanoparticles via solvent evaporation or liposomal encapsulation .

- Derivatize with hydrophilic groups (e.g., -OH, -SO₃H) without disrupting core pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.